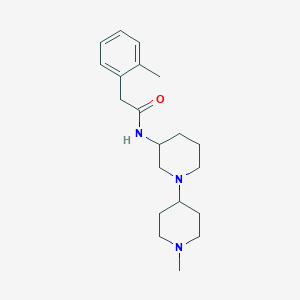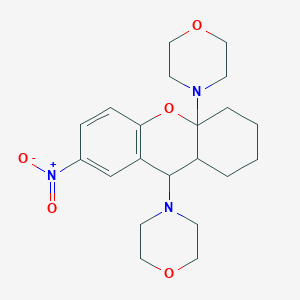
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-(2-methylphenyl)acetamide, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the class of indazole carboxamide derivatives. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. MAB-CHMINACA has gained significant attention in recent years due to its high potency and potential for abuse.
作用机制
MAB-CHMINACA acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors with high affinity and activates them, leading to a cascade of downstream signaling events. The activation of CB1 receptors in the brain is responsible for the psychoactive effects of MAB-CHMINACA, including euphoria, relaxation, and altered perception. The activation of CB2 receptors in peripheral tissues is responsible for the anti-inflammatory and analgesic effects of MAB-CHMINACA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAB-CHMINACA are complex and varied. In addition to its effects on the endocannabinoid system, MAB-CHMINACA has been shown to modulate the activity of other neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. It has also been shown to affect the expression of various genes and proteins involved in inflammation, oxidative stress, and cell death.
实验室实验的优点和局限性
MAB-CHMINACA has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control over the activation of these receptors. MAB-CHMINACA is also stable and can be easily synthesized in large quantities. However, there are also several limitations associated with the use of MAB-CHMINACA in lab experiments. It is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. MAB-CHMINACA is also a Schedule I controlled substance in many countries, which can make it difficult to obtain and use in research.
未来方向
There are several future directions for research on MAB-CHMINACA. One area of interest is the development of more selective and potent agonists of the CB1 and CB2 receptors. This could lead to the development of new drugs for the treatment of pain, inflammation, and other conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs. This could help to identify potential risks associated with the use of these compounds. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of MAB-CHMINACA, including its metabolism, distribution, and elimination from the body.
合成方法
MAB-CHMINACA can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most common method involves the reaction of 1-(aminocarbonyl)-1H-indazole-3-carboxylic acid with 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2-methylphenylacetyl chloride to yield MAB-CHMINACA.
科学研究应用
MAB-CHMINACA has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. MAB-CHMINACA has also been used to investigate the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and reproductive system.
属性
IUPAC Name |
2-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16-6-3-4-7-17(16)14-20(24)21-18-8-5-11-23(15-18)19-9-12-22(2)13-10-19/h3-4,6-7,18-19H,5,8-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCVLNZMBUXOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6023615.png)
![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023629.png)
![3-hydroxy-1-methyl-3-{[(1-phenylcyclopropyl)amino]methyl}-2-piperidinone](/img/structure/B6023632.png)
![2-{4-[(3-hydroxy-1-piperidinyl)methyl]phenyl}-6-(phenoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6023633.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6023641.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B6023648.png)
![{3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023654.png)

![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)


![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B6023702.png)